molecular formula C6H10O3 B103260 Methyl 3-hydroxy-2-methylenebutyrate CAS No. 18020-65-0

Methyl 3-hydroxy-2-methylenebutyrate

Cat. No.: B103260
CAS No.: 18020-65-0
M. Wt: 130.14 g/mol
InChI Key: VLCAYQIMSMPEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Methyl 3-hydroxy-2-methylenebutyrate is utilized in various scientific research fields:

Safety and Hazards

“Methyl 3-hydroxy-2-methylenebutyrate” is classified as a flammable liquid (Flam. Liq. 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has a flash point of 43 °C (closed cup) . The signal word for this compound is “Warning”, and the hazard statement is H226 .

Mechanism of Action

Target of Action

Methyl 3-hydroxy-2-methylenebutyrate is a complex organic compound with a molecular formula of C6H10O3 The primary targets of this compound are currently not well-defined in the literature

Pharmacokinetics

Its boiling point is 91°C/20 mmHg , and its density is 1.071 g/mL at 25°C , which may influence its bioavailability and pharmacokinetic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-2-methylenebutyrate can be synthesized through several methods. One common synthetic route involves the esterification of 3-hydroxy-2-methylenebutanoic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to maximize yield and efficiency. The esterification reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2-methylenebutyrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond can be reduced to form a saturated ester.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Methyl 3-oxo-2-methylenebutyrate.

    Reduction: Methyl 3-hydroxy-2-methylbutyrate.

    Substitution: Methyl 3-chloro-2-methylenebutyrate.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(hydroxymethyl)acrylate: Similar in structure but with a hydroxymethyl group instead of a hydroxyethyl group.

    Ethyl 2-(hydroxymethyl)acrylate: Similar but with an ethyl ester instead of a methyl ester.

    Methyl ®-3-hydroxybutyrate: Similar but with a saturated carbon chain.

Uniqueness

Methyl 3-hydroxy-2-methylenebutyrate is unique due to its combination of a hydroxyl group and a methylene group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications .

Properties

IUPAC Name

methyl 3-hydroxy-2-methylidenebutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4(5(2)7)6(8)9-3/h5,7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCAYQIMSMPEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18020-65-0
Record name Methyl 3-hydroxy-2-methylen-butanoat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-hydroxy-2-methylenebutyrate
Reactant of Route 2
Reactant of Route 2
Methyl 3-hydroxy-2-methylenebutyrate
Reactant of Route 3
Methyl 3-hydroxy-2-methylenebutyrate
Reactant of Route 4
Reactant of Route 4
Methyl 3-hydroxy-2-methylenebutyrate
Reactant of Route 5
Reactant of Route 5
Methyl 3-hydroxy-2-methylenebutyrate
Reactant of Route 6
Reactant of Route 6
Methyl 3-hydroxy-2-methylenebutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.